molecular formula C18H17Cl2N5O2S B2640192 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 898605-71-5

2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2640192
M. Wt: 438.33
InChI Key: FTKTZSHXTZPOLJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2N5O2S and its molecular weight is 438.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel heterocyclic compounds derived from similar structures, emphasizing the chemical versatility and potential as scaffolds for further pharmacological exploration. Studies have demonstrated methodologies for creating various derivatives, highlighting the compound's role as a key intermediate in medicinal chemistry. For instance, Bekircan et al. (2015) synthesized a series of compounds starting from a closely related structure, exploring their lipase and α-glucosidase inhibition activities, revealing significant biological potential in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities

The compound and its derivatives have been studied for various biological activities, including antimicrobial, anticancer, enzyme inhibition, and potential virucidal effects. The research has shown promising results in these areas, suggesting potential applications in developing new therapeutic agents.

  • Antimicrobial and Anticancer Activities

    Altıntop et al. (2011) synthesized triazole derivatives to investigate their antimicrobial activities, finding potent derivatives against Candida species and pathogenic bacteria. This underscores the potential of such compounds in addressing infectious diseases and cancer (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

  • Enzyme Inhibition

    The compound's derivatives have demonstrated significant enzyme inhibition properties, particularly against lipase and α-glucosidase, which are crucial in metabolic disorders such as diabetes and obesity. Bekircan et al. (2015) highlighted compounds with best anti-lipase and anti-α-glucosidase activity, suggesting a pathway to developing new treatments for these conditions (Bekircan, Ülker, & Menteşe, 2015).

  • Virucidal Activity

    Research into the antiviral and virucidal activities of related compounds has shown potential in reducing viral replication, offering a foundation for the development of new antiviral drugs. Wujec et al. (2011) synthesized derivatives and evaluated their cytotoxicity and antiviral activities, finding some compounds capable of reducing viral replication of tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2S/c1-27-15-4-2-11(3-5-15)6-16-23-24-18(25(16)21)28-10-17(26)22-14-8-12(19)7-13(20)9-14/h2-5,7-9H,6,10,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKTZSHXTZPOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

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